molecular formula C11H15N3O2 B2488103 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid CAS No. 956614-59-8

1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B2488103
CAS No.: 956614-59-8
M. Wt: 221.26
InChI Key: QYEOBTIRZQUURJ-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol This compound is characterized by a pyrrolidine ring attached to a pyrimidine ring, both of which are substituted with methyl groups

Preparation Methods

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring . Specific synthetic routes and reaction conditions may vary, but common methods include:

    Cyclization Reactions: Utilizing starting materials that can undergo cyclization to form the pyrrolidine ring.

    Functional Group Transformations: Modifying existing functional groups on the pyrrolidine ring to achieve the desired substitution pattern.

Chemical Reactions Analysis

1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrrolidine ring.

    Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

    Proline Derivatives: Compounds with a similar pyrrolidine ring structure but different substituents.

    Pyrimidine Derivatives: Compounds with a similar pyrimidine ring structure but different substituents.

The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrrolidine and pyrimidine rings, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-7-6-8(2)13-11(12-7)14-5-3-4-9(14)10(15)16/h6,9H,3-5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEOBTIRZQUURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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